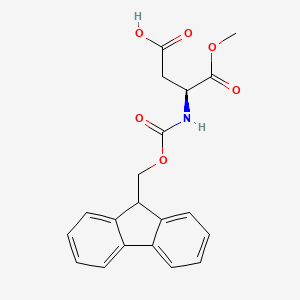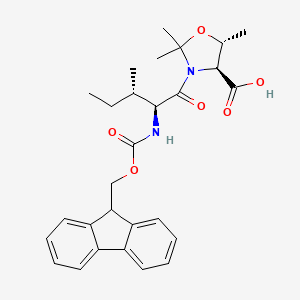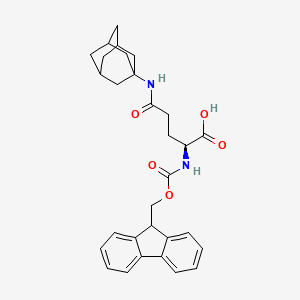
214852-39-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 214852-39-8 is known as Fmoc-D-Asp(2-phenylisopropyl ester)-OH1. It is a chemical compound that has been widely studied for its potential applications in scientific research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds generally involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular formula of this compound is C28H27NO61. It has a molecular weight of 473.5171. The exact mass is 473.1838381.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as a derivative of aspartic acid, it may participate in reactions typical for carboxylic acids and amines.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm31. Its boiling point is 687.3±55.0 °C at 760 mmHg1. The compound is a white powder3.Scientific Research Applications
Meta-Research and Its Calibration
Meta-research focuses on investigating the efficiency, quality, and bias within the scientific ecosystem, addressing concerns about the credibility of scientific literature. Through a translational framework involving problem identification, investigation, solution development, and evaluation, meta-research aims to calibrate the scientific ecosystem towards higher standards. This approach underscores the importance of empirical evidence in refining scientific practices and methodologies, potentially applicable to the study of specific compounds like "214852-39-8" by ensuring rigorous research standards and credibility (Hardwicke et al., 2019).
Interdisciplinary Research (IDR)
Interdisciplinary research (IDR) pushes the boundaries of scientific study by integrating knowledge from different disciplines, crucial for complex subjects that may include the study of specific compounds. IDR emphasizes the importance of knowledge integration, whether within an individual or a team, to foster a comprehensive understanding of complex scientific questions. This methodological approach highlights the potential for innovative research applications of substances by combining diverse scientific perspectives and methodologies (Wagner et al., 2011).
Public Participation in Scientific Research
Public participation in scientific research (PPSR) broadens the scope of scientific inquiry by involving non-professionals in research activities. This model promotes a democratized approach to science, where the involvement of the public can enrich research processes and outcomes. PPSR could potentially be applied to the study of specific compounds by engaging citizen scientists in data collection or processing, thereby enhancing the research's reach and impact (Shirk et al., 2012).
Reproducible Research
The emphasis on reproducible research in statistics and other scientific fields highlights the necessity of accompanying publications with all relevant materials to reproduce results. This approach ensures that scientific findings, including those related to specific compounds or substances, are verifiable and buildable. Reproducible research practices are crucial for maintaining the integrity and credibility of scientific discoveries (Hofner et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not clearly stated in the available resources. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions of research and application for this compound are not clearly stated in the available resources. Given its potential applications in scientific research2, it’s likely that future research could explore these applications further.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
properties
CAS RN |
214852-39-8 |
|---|---|
Product Name |
214852-39-8 |
Molecular Formula |
C28H27NO6 |
Molecular Weight |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChI Key |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
synonyms |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)






